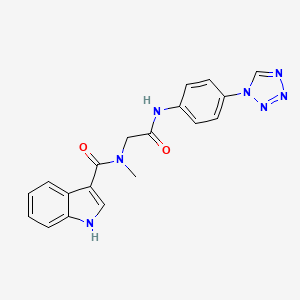
N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C19H17N7O2 and its molecular weight is 375.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Tetrazole ring : Known for its bioactivity.
- Indole moiety : Commonly associated with various pharmacological activities.
- Carboxamide group : Enhances solubility and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits promising antimicrobial properties against various pathogens:
- Staphylococcus aureus
- Klebsiella pneumonia
- Escherichia coli
- Candida albicans
- Aspergillus niger
The minimum inhibitory concentration (MIC) values for these organisms indicate effective inhibition at low concentrations, suggesting potential for therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the tetrazole and indole moieties significantly influence its cytotoxicity. For instance, compounds with specific substitutions on the phenyl ring demonstrated enhanced activity against human glioblastoma and melanoma cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : Its structural similarity to natural ligands allows it to modulate receptor functions, potentially affecting signaling pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have highlighted the efficacy of this compound:
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c1-25(19(28)16-10-20-17-5-3-2-4-15(16)17)11-18(27)22-13-6-8-14(9-7-13)26-12-21-23-24-26/h2-10,12,20H,11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSBSORIHBWRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)N2C=NN=N2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














